(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound that combines a hydroxylated pyrrolidine carboxylic acid with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods: Industrial production methods for this compound are designed to be environmentally friendly, simple, and scalable. The process involves high substrate concentration, wide substrate universality, and high product yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other chemicals.
Scientific Research Applications
(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and disease treatment. Additionally, it has industrial applications in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid include other hydroxylated pyrrolidine carboxylic acids and their derivatives. Examples include (2S,3R)-3-alkyl- and alkenylglutamates, which share structural similarities and exhibit comparable biochemical properties .
Uniqueness: What sets (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of trifluoroacetic acid. This unique combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C7H10F3NO5 |
---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |
InChI Key |
JPFWVYBLNMYLMA-MMALYQPHSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.